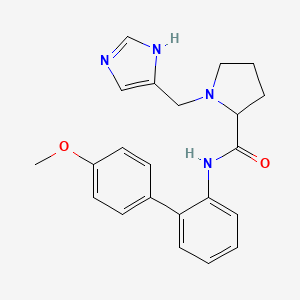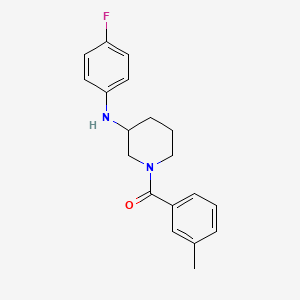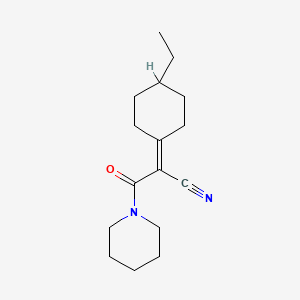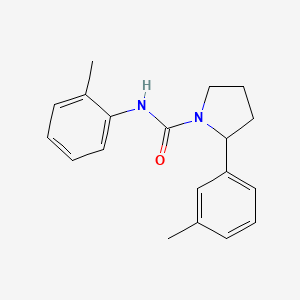
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide, also known as BPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BPN is a member of the acetanilide family, which is known for its analgesic and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide has been studied for its potential applications in medicinal chemistry, particularly as an anti-inflammatory and analgesic agent. It has been shown to have inhibitory effects on the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins that cause pain and inflammation. 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide has also been studied for its potential use in cancer treatment, as it has been shown to have cytotoxic effects on certain cancer cell lines.
Mecanismo De Acción
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide inhibits the COX enzyme by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This leads to a decrease in inflammation and pain. 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells, which is the programmed cell death that occurs naturally in healthy cells.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have cytotoxic effects on certain cancer cell lines. However, more research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it has low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide. One area of interest is the development of more potent and selective COX inhibitors based on the structure of 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide. Another area of interest is the study of 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide's potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide involves a multi-step process that begins with the reaction of 4-bromonitrobenzene with acetic anhydride to form 4-bromo-3-nitroacetanilide. This intermediate is then converted to 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide through a series of reactions that involve the introduction of a chloro group and the removal of the acetyl group.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c15-10-3-1-9(2-4-10)7-14(19)17-11-5-6-12(16)13(8-11)18(20)21/h1-6,8H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASWNIDZLCSRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-ethoxy-1-naphthyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B6007612.png)
![4-methyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B6007617.png)
![2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B6007618.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6007628.png)
![[5-({[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6007646.png)

![N-(1-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6007666.png)

![4-[2-methoxy-4-(methylthio)benzoyl]morpholine](/img/structure/B6007685.png)
![4-[2-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6007687.png)
![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B6007698.png)

![N-[(4-methoxybenzyl)oxy]guanidine sulfate](/img/structure/B6007708.png)